Ethyl benzofuran-5-carboxylate
Description
Ethyl benzofuran-5-carboxylate is a heterocyclic aromatic compound featuring a benzofuran core substituted with an ethyl ester group at the 5-position. Its molecular formula is C${11}$H${10}$O$_3$, with a molecular weight of 190.20 g/mol. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules and pharmaceuticals.
Properties
IUPAC Name |
ethyl 1-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIFMAOINVWKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl benzofuran-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be reduced to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group in EBC can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid (benzofuran-5-carboxylic acid). This reaction is typical for esters and is often catalyzed by acids (e.g., H₂SO₄) or bases (e.g., NaOH).
| Conditions | Reagents | Product |
|---|---|---|
| Acidic | H₂SO₄ | Benzofuran-5-carboxylic acid |
| Basic | NaOH | Sodium salt of benzofuran-5-carboxylic acid |
Reduction of the Furanoid Ring
The benzofuran ring in EBC can undergo selective hydrogenation of the α,β-unsaturated C=C bond in the furanoid ring. This reaction is catalyzed by palladium or nickel-based catalysts (e.g., Pd/C, Raney Ni) under hydrogen gas (H₂) .
Key Reaction Conditions
| Catalyst | Temperature | Pressure | Result |
|---|---|---|---|
| Pd/C | Room temperature | 1 atm | Partially reduced furanoid ring |
| Raney Ni | Elevated | Higher pressure | Fully reduced tetrahydrobenzofuran |
Curtius Rearrangement
Benzofuran-2-carbohydrazides (derivatives of EBC) undergo Curtius rearrangement to form isocyanates, which can further react to yield amines or ureas. This involves:
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Hydrazinolysis : Conversion of the ester to a hydrazide using hydrazine hydrate .
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Formation of carbonyl azides : Reaction with sodium nitrite (NaNO₂) in acidic conditions.
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Rearrangement : Thermal decomposition to release N₂ and form an isocyanate intermediate .
Substitution Reactions
While EBC itself lacks halogen substituents, brominated analogs (e.g., ethyl 5-bromobenzofuran-2-carboxylate) undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, enabling reactions with nucleophiles like amines or alkoxides.
| Reaction Type | Reagents | Product |
|---|---|---|
| Nucleophilic substitution | Amine nucleophiles | Substituted benzofuran derivatives |
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring can participate in EAS reactions, depending on substituent patterns. For example, electron-withdrawing groups (e.g., esters) direct electrophiles to specific positions on the aromatic ring.
Comparison of Reaction Pathways
| Reaction | Key Features | Applications |
|---|---|---|
| Hydrolysis | Acidic/basic conditions, ester cleavage | Pharmaceutical intermediates |
| Furanoid reduction | Catalyst-dependent selectivity | Synthesis of dihydro derivatives |
| Curtius rearrangement | Requires hydrazide intermediates | Organic synthesis of ureas/amines |
Scientific Research Applications
Ethyl benzofuran-5-carboxylate has a wide range of scientific research applications, including:
Biology: The compound’s derivatives have shown promise in biological studies, including antimicrobial and anticancer activities.
Medicine: Benzofuran derivatives, including this compound, are being investigated for their potential therapeutic properties, such as anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of ethyl benzofuran-5-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For example, some benzofuran derivatives have been shown to inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
Table 1: Key Structural Analogs and Their Properties
Data Tables
Table 2: Physical and Commercial Properties
Table 3: Pharmacological Profiles (Selected Analogs)
Biological Activity
Ethyl benzofuran-5-carboxylate (EBC) is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article examines the biological activity of EBC, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Overview of Benzofuran Derivatives
Benzofuran derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The structural features of these compounds significantly influence their biological efficacy, making them attractive candidates for drug development .
Antimicrobial Activity
EBC exhibits notable antimicrobial properties. A study indicated that various benzofuran derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with specific substituents showed Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Strain | MIC (μg/mL) |
|---|---|---|
| EBC with phenyl substituent | S. aureus | 0.78 |
| EBC with methoxy group | E. coli | 3.12 |
| EBC with hydroxyl group | P. aeruginosa | 6.25 |
Anticancer Activity
Recent studies have highlighted the potential of EBC in cancer therapy. Specifically, benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, a derivative of benzofuran demonstrated an IC50 value of 16.4 μM against lung adenocarcinoma cells (A549), indicating potent anticancer activity .
Case Study: EBC in Lung Cancer Treatment
A study involving a novel benzofuran derivative showed that it effectively inhibited the AKT signaling pathway in A549 cells, leading to reduced cell proliferation and increased apoptosis. This suggests that modifications to the benzofuran structure can enhance its anticancer properties .
Anti-Inflammatory Activity
EBC has also been investigated for its anti-inflammatory effects. Research indicates that certain benzofuran derivatives can reduce inflammation markers in vitro and in vivo, making them potential candidates for treating inflammatory diseases .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anticancer | IC50 = 16.4 μM in A549 cells | |
| Anti-inflammatory | Reduced inflammation markers |
Structure-Activity Relationship (SAR)
The biological activity of EBC is significantly influenced by its molecular structure. Substituents on the benzofuran ring can enhance or diminish activity against specific targets. For example, the presence of electron-withdrawing groups has been associated with increased antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
